(Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid
Overview
Description
(Z)-4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid, also known as EOBH, is an organic acid that has been studied for its potential applications in a variety of scientific fields. EOBH has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics.
Scientific Research Applications
Stability and Degradation
Research on the degradation processes of nitisinone, a triketone herbicide, employs liquid chromatography coupled with mass spectrometry (LC-MS/MS) to understand its stability and identify degradation products under various conditions. This methodology could similarly apply to study the stability and degradation pathways of specific benzoic acid derivatives (Barchańska et al., 2019).
Bioactive Compounds in Plants
A literature review focusing on the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including benzoic acid derivatives, underscores the relationship between chemical structure and bioactivity. Such studies could inform research into the bioactivity of specific benzoic acid derivatives (Godlewska-Żyłkiewicz et al., 2020).
Regulatory Effects on Gut Functions
Investigations into benzoic acid's role as a food and feed additive reveal its regulatory effects on gut functions, providing a template for exploring the biological impact of various benzoic acid derivatives (Mao et al., 2019).
Advanced Oxidation Processes
Studies on the advanced oxidation processes for degrading pharmaceuticals like acetaminophen highlight the generation of by-products and propose degradation pathways. Similar approaches can be applied to understand the environmental impact and degradation behavior of complex organic compounds (Qutob et al., 2022).
properties
IUPAC Name |
4-[(2Z)-2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazinyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)8(2)13-14-10-6-4-9(5-7-10)11(15)16/h4-7,14H,3H2,1-2H3,(H,15,16)/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKVTANNHLKBSC-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(=O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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